

Spectroscopic Profile of 6-Iodopyridin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 6-Iodopyridin-2-amine

Cat. No.: B1289233

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Iodopyridin-2-amine** (CAS No. 88511-25-5), a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **6-Iodopyridin-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
7.00 - 7.08	m	2H	H-4, H-5
6.41 - 6.44	m	1H	H-3
4.60	s	2H	-NH ₂

Solvent: CDCl_3

^{13}C NMR (Carbon-13 NMR) Data

While a specific, experimentally verified ^{13}C NMR spectrum for **6-Iodopyridin-2-amine** is not readily available in public databases, expected chemical shift ranges can be estimated based on known data for substituted pyridines and aromatic amines. The carbon atom attached to the iodine (C-6) is expected to have a low chemical shift value due to the heavy atom effect. The carbon bearing the amino group (C-2) will be significantly upfield compared to pyridine itself. The remaining carbons (C-3, C-4, C-5) will appear in the aromatic region, with their precise shifts influenced by the electronic effects of both the iodo and amino substituents.

Infrared (IR) Spectroscopy

The IR spectrum of **6-Iodopyridin-2-amine** is expected to exhibit characteristic absorption bands for its functional groups. As a primary aromatic amine, two distinct N-H stretching bands are anticipated in the region of $3300\text{--}3500\text{ cm}^{-1}$. Aromatic C-H stretching vibrations are expected just above 3000 cm^{-1} . The N-H bending (scissoring) vibration typically appears around 1600 cm^{-1} . Aromatic C=C and C=N ring stretching vibrations will be observed in the $1400\text{--}1600\text{ cm}^{-1}$ region. The C-I stretching vibration is expected at lower wavenumbers, typically below 600 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum of **6-Iodopyridin-2-amine** provides key information for confirming its molecular weight and fragmentation pattern.

m/z	Interpretation
221	$[\text{M}+\text{H}]^+$ (Molecular ion + proton)
220	$[\text{M}]^+$ (Molecular ion)

The molecular ion peak is expected at an m/z of 220, corresponding to the molecular weight of the compound ($\text{C}_5\text{H}_5\text{IN}_2$). A prominent peak at m/z 221, corresponding to the protonated molecular ion $[\text{M}+\text{H}]^+$, is also commonly observed, particularly with soft ionization techniques like electrospray ionization (ESI).

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the methodologies.

NMR Spectroscopy

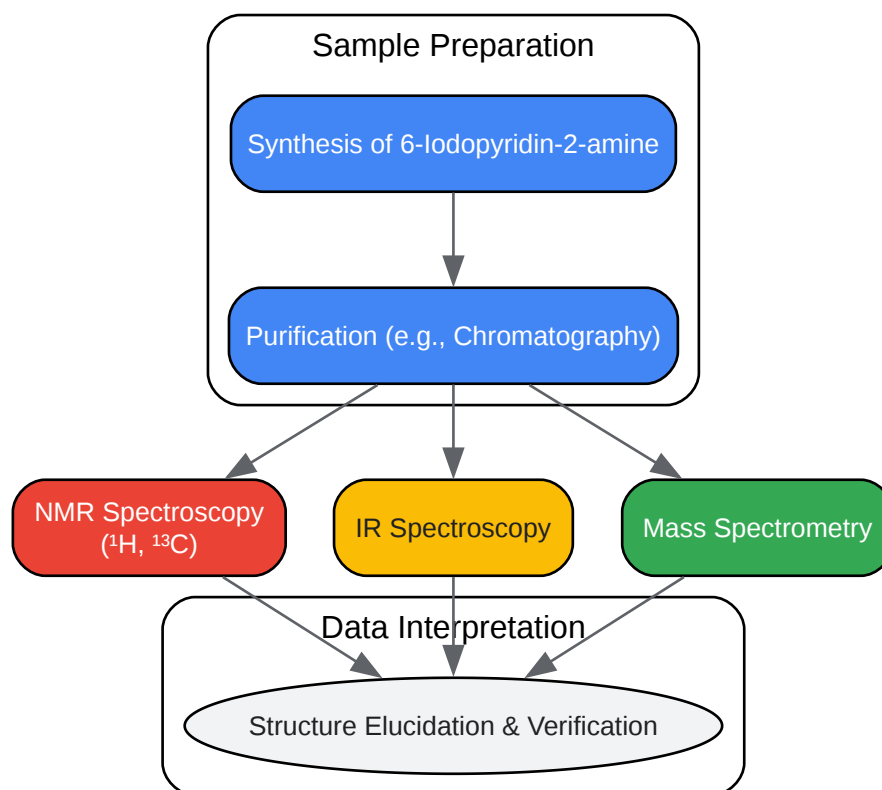
A sample of **6-Iodopyridin-2-amine** was dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The ^1H NMR spectrum was recorded on a 400 MHz spectrometer.

Mass Spectrometry

Mass spectral analysis was performed using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample was introduced as a dilute solution in a suitable solvent. The data was acquired in positive ion mode, showing the protonated molecular ion.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-Iodopyridin-2-amine**.



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General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **6-Iodopyridin-2-amine**. Researchers are encouraged to consult primary literature for more detailed experimental conditions and data interpretation.

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